N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine
CAS No.: 719995-99-0
Cat. No.: VC11988972
Molecular Formula: C44H44N2
Molecular Weight: 600.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 719995-99-0 |
|---|---|
| Molecular Formula | C44H44N2 |
| Molecular Weight | 600.8 g/mol |
| IUPAC Name | 4-butyl-N-[4-[4-(N-(4-butylphenyl)anilino)phenyl]phenyl]-N-phenylaniline |
| Standard InChI | InChI=1S/C44H44N2/c1-3-5-13-35-19-27-41(28-20-35)45(39-15-9-7-10-16-39)43-31-23-37(24-32-43)38-25-33-44(34-26-38)46(40-17-11-8-12-18-40)42-29-21-36(22-30-42)14-6-4-2/h7-12,15-34H,3-6,13-14H2,1-2H3 |
| Standard InChI Key | GYPAGHMQEIUKAO-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)CCCC |
| Canonical SMILES | CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)CCCC |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine features a central benzidine core () with two nitrogen atoms each bonded to a 4-butylphenyl group () and a phenyl group (). The butyl chains enhance solubility in organic solvents, facilitating thin-film deposition in electronic devices. The extended π-conjugation system across the benzidine and phenyl moieties enables efficient charge transport, a property critical for its role in optoelectronics.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 600.8 g/mol |
| CAS Number | 719995-99-0 |
| SMILES Notation | CC(CCC)C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)CCCC |
Synthesis and Purification
Reaction Methodology
The synthesis involves a palladium-catalyzed cross-coupling reaction between 4-butylaniline and diphenylamine under inert conditions. A typical procedure includes:
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Reactants: 4-butylaniline (2.0 equiv), diphenylamine (1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (; 0.5 mol%), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP; 1.0 mol%) .
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Solvents: Toluene or xylene at reflux temperatures (135–140°C) .
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Reaction Time: 6–8 hours, monitored via high-performance liquid chromatography (HPLC) .
Purification Techniques
Post-reaction, the crude product is purified through:
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Recrystallization: Using n-octane or ISOPAR M™ to yield white crystalline solids .
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Chromatography: Neutral alumina filtration removes residual catalysts .
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | , BINAP |
| Temperature | 135–140°C |
| Solvent | Toluene/Xylene |
| Purification | Recrystallization (n-octane) |
Physicochemical Properties
Solubility and Partitioning
The compound exhibits low aqueous solubility (<0.1 µg/mL) but high solubility in aromatic solvents (e.g., toluene: 15 mg/mL). Its octanol-water partition coefficient () of 8.76 indicates strong hydrophobicity, aligning with its application in organic thin films .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 169–170°C, with thermal decomposition onset at 290°C under nitrogen . These properties ensure stability during device fabrication processes.
Applications in Organic Electronics
Hole Transport Material in Perovskite Solar Cells
N,N'-Bis(4-butylphenyl)-N,N'-diphenylbenzidine serves as a hole transport layer (HTL) in perovskite solar cells (PSCs), achieving power conversion efficiencies (PCE) of >20%. Key mechanisms include:
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Reduced Recombination: The HTL minimizes electron-hole recombination at the perovskite/electrode interface.
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Film Morphology: Spin-coated films exhibit uniform coverage with root-mean-square roughness <2 nm, critical for charge extraction.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the compound facilitates hole injection from the anode (e.g., indium tin oxide) into the emissive layer. Devices incorporating this HTM demonstrate:
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Luminance Efficiency: 15 cd/A at 1000 cd/m².
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Operational Lifetime: >10,000 hours at 100 cd/m².
Future Directions and Challenges
Scalability of Synthesis
Current methods rely on costly palladium catalysts, prompting research into copper-mediated couplings to reduce production costs .
Stability in Ambient Conditions
While the compound exhibits excellent thermal stability, its performance in humid environments requires encapsulation strategies for commercial device integration.
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